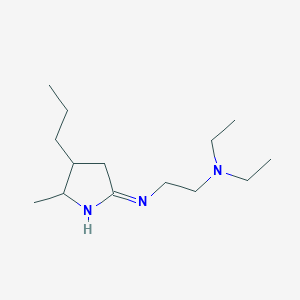
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is a complex organic compound with a unique structure that includes a pyrroline ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrroline precursor, which is then functionalized through a series of reactions including alkylation, amination, and cyclization.
Alkylation: The initial step involves the alkylation of a pyrroline precursor with a suitable alkyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination using diethylamine to introduce the diethylaminoethyl group.
Cyclization: Finally, the compound undergoes cyclization to form the desired pyrroline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrroline derivatives.
Aplicaciones Científicas De Investigación
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis with similar amine groups.
Diethylaminoethanethiol: Contains a thiol group instead of a pyrroline ring.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is unique due to its complex structure, which includes a pyrroline ring with multiple substituents
Propiedades
Número CAS |
74332-91-5 |
|---|---|
Fórmula molecular |
C14H29N3 |
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(5-methyl-4-propylpyrrolidin-2-ylidene)amino]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-5-8-13-11-14(16-12(13)4)15-9-10-17(6-2)7-3/h12-13H,5-11H2,1-4H3,(H,15,16) |
Clave InChI |
FANSOUFKZRTJRV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=NCCN(CC)CC)NC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
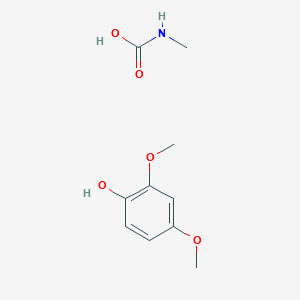
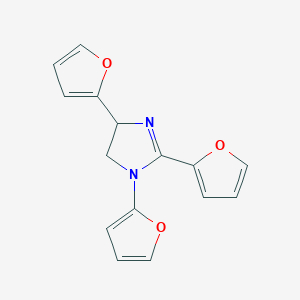
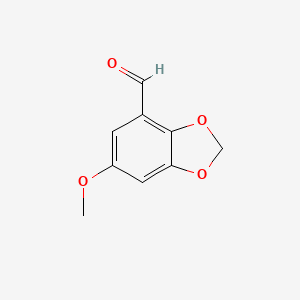


![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
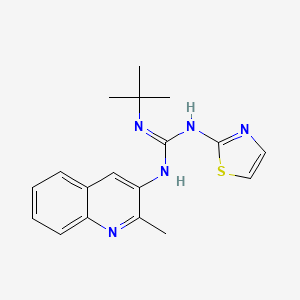
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)



